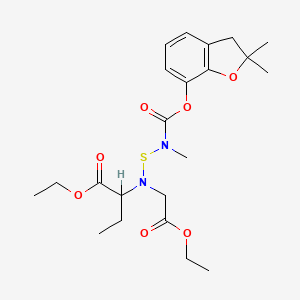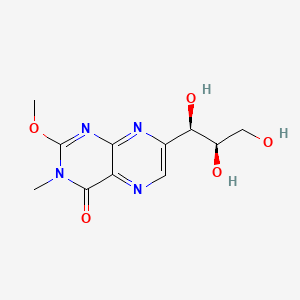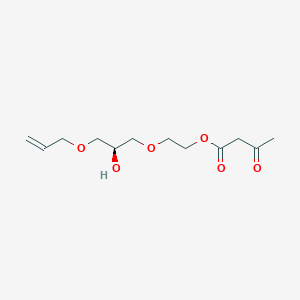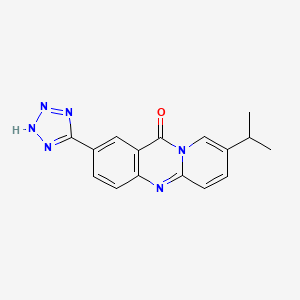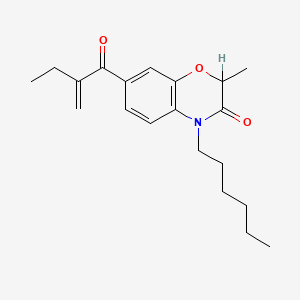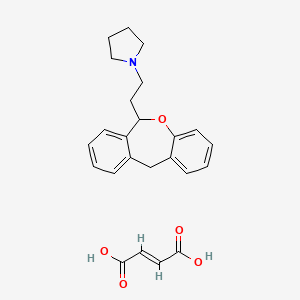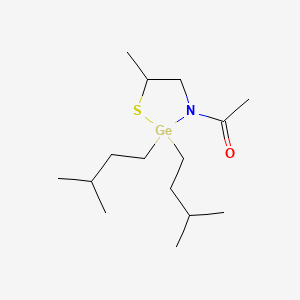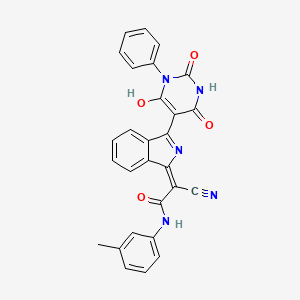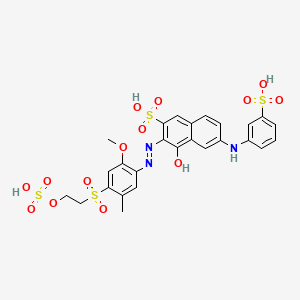
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
化学反応の分析
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to form aromatic amines.
Oxidation: They can be oxidized to form different products depending on the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
Reduction: Aromatic amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Substituted azo compounds with different functional groups.
科学的研究の応用
Azo compounds, including 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid, have numerous applications in scientific research:
Chemistry: Used as dyes and pigments in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in textile, leather, and food industries for coloring purposes.
作用機序
The mechanism of action of azo compounds often involves their ability to interact with biological molecules through the azo group (N=N). This interaction can lead to various biological effects, including:
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Interaction with DNA: Some azo compounds can intercalate with DNA, influencing gene expression.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining.
Sudan III: A lipid-soluble azo dye used for staining triglycerides.
Uniqueness
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
26901-59-7 |
|---|---|
分子式 |
C26H25N3O14S4 |
分子量 |
731.8 g/mol |
IUPAC名 |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N3O14S4/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
InChIキー |
BDBQDSFOTKBSMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


